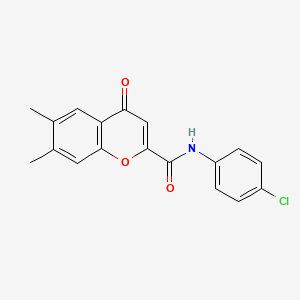![molecular formula C23H23ClN2O4 B14990562 3-[5-(4-chlorophenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14990562.png)
3-[5-(4-chlorophenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-chlorophenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the propanoic acid moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-[5-(4-chlorophenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)propanoic acid
- 4-chlorocinnamic acid
- 4-chlorobenzoic acid
Uniqueness
Compared to similar compounds, 3-[5-(4-chlorophenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C23H23ClN2O4 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-1-[2-(4-ethoxyanilino)-2-oxoethyl]pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C23H23ClN2O4/c1-2-30-20-11-7-18(8-12-20)25-22(27)15-26-19(10-14-23(28)29)9-13-21(26)16-3-5-17(24)6-4-16/h3-9,11-13H,2,10,14-15H2,1H3,(H,25,27)(H,28,29) |
InChI Key |
MTAJDBAROXFUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14990493.png)
![N-[4-(dimethylamino)benzyl]-5-fluoro-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B14990497.png)
![6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14990498.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B14990501.png)
![3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14990506.png)
![2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14990508.png)


![2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide](/img/structure/B14990512.png)
![Ethyl 4-amino-2-[(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B14990525.png)
![2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14990534.png)
![2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B14990541.png)
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14990552.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B14990555.png)
